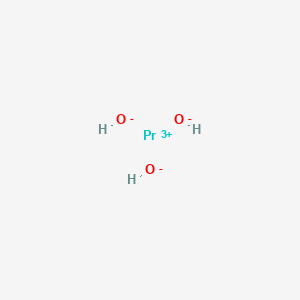
Praseodymium trihydroxide
Vue d'ensemble
Description
Praseodymium trihydroxide is a chemical compound with the molecular formula H3O3Pr . It is also known as Praseodymium hydroxide . The molecular weight of Praseodymium trihydroxide is 191.930 g/mol .
Synthesis Analysis
Praseodymium hydroxide nanorods were synthesized by a two-step approach: First, metallic praseodymium was used to form praseodymium chloride, which reacted subsequently with KOH solution to produce praseodymium hydroxide .
Chemical Reactions Analysis
Praseodymium is an electropositive element and reacts slowly with cold water and quite quickly with hot water to form praseodymium(III) hydroxide . Praseodymium metal reacts with all the stable halogens to form trihalides .
Physical And Chemical Properties Analysis
Praseodymium trihydroxide has a molecular weight of 191.930 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of Praseodymium trihydroxide is 191.91588 g/mol . The Topological Polar Surface Area of Praseodymium trihydroxide is 3 Ų . It has a Heavy Atom Count of 4 .
Applications De Recherche Scientifique
Catalyst in Chemical Reactions
Praseodymium hydroxide has been found to be a stable and active catalyst for the water-gas shift reaction . It promotes the dispersion and stabilization of gold species, which is beneficial for the design and preparation of active and stable catalysts for heterogeneous catalysis .
Production of High-Strength Metals
Praseodymium is commonly used in the production of high-strength metals, such as aluminum alloys . This application takes advantage of the unique properties of praseodymium to enhance the strength and durability of metals.
Coloring Agent in Glass and Ceramics
Praseodymium is used to produce yellow and red pigments for paints, ceramics, and glass . The vibrant colors produced by praseodymium make it a valuable component in the creation of decorative and functional materials.
Synthesis of Nanorods
Praseodymium hydroxide nanorods with diameters of 12–30 nm and lengths of 30–300 nm can be prepared by a hydrothermal process . These nanorods have a highly crystallized hexagonal structure and are stable at low temperatures .
Special Alloys for Aircraft Engines
Praseodymium is used in special alloys for aircraft engines . The unique properties of praseodymium, such as its high melting point and resistance to corrosion, make it ideal for use in high-stress environments like aircraft engines.
Gas Mantles
Praseodymium is also used in gas mantles . These are mesh coverings, impregnated with metallic salts, that give off bright light when heated by a flame. Praseodymium salts provide a bright and steady light, making them ideal for this application.
Orientations Futures
Praseodymium hydroxide, as a hydroxyl- and O vacancy-rich support can promote the dispersion and stabilization of Au species, thus providing useful concepts for the design and preparation of active and stable catalysts for heterogeneous catalysis . Another study shows that praseodymium hydroxide nanorods exhibit superior catalytic activity for CO oxidation .
Mécanisme D'action
Target of Action
Praseodymium hydroxide primarily targets chemical reactions where it acts as a reactant or a catalyst. It is particularly used in the field of heterogeneous catalysis .
Mode of Action
Praseodymium hydroxide can react with acids to produce praseodymium salts. For instance, it reacts with acetic acid to form praseodymium(III) acetate and water . This reaction can be represented as follows:
Pr(OH)3+3CH3COOH→Pr(CH3CO2)3+3H2OPr(OH)_3 + 3CH_3COOH \rightarrow Pr(CH_3CO_2)_3 + 3H_2O Pr(OH)3+3CH3COOH→Pr(CH3CO2)3+3H2O
Biochemical Pathways
For instance, it is used as a support for gold nano-species in the water-gas shift reaction (WGSR) and CO oxidation .
Pharmacokinetics
Its solubility and reactivity play a significant role in its behavior in various environments .
Result of Action
The reaction of Praseodymium hydroxide with acids results in the formation of praseodymium salts, which have various applications in different fields . In the field of catalysis, Praseodymium hydroxide can promote the dispersion and stabilization of gold species, contributing to the design and preparation of active and stable catalysts .
Action Environment
The action of Praseodymium hydroxide can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, its solubility in water is virtually negligible , which can affect its reactivity in aqueous solutions.
Propriétés
IUPAC Name |
praseodymium(3+);trihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGIGTLMMBTXIY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O3Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936978 | |
| Record name | Praseodymium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.930 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium hydroxide | |
CAS RN |
16469-16-2 | |
| Record name | Praseodymium trihydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Praseodymium hydroxide (Pr(OH)3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016469162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium hydroxide (Pr(OH)3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium trihydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Praseodymium trihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)






